(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone

Medicinal Chemistry Cross-Coupling Sequential Derivatization

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone (CAS 1427015-22-2; IUPAC: 1-(4-bromo-5-chlorofuran-2-carbonyl)piperidine) is a heterocyclic small molecule (C₁₀H₁₁BrClNO₂; MW 292.56 g/mol) comprising a 4-bromo-5-chloro-substituted furan ring coupled via a carbonyl bridge to an unsubstituted piperidine ring. It belongs to the furoylpiperidine class, which is prominent in medicinal chemistry due to the independent biological relevance of both the furan and piperidine pharmacophores.

Molecular Formula C10H11BrClNO2
Molecular Weight 292.55 g/mol
Cat. No. B15057000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone
Molecular FormulaC10H11BrClNO2
Molecular Weight292.55 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br
InChIInChI=1S/C10H11BrClNO2/c11-7-6-8(15-9(7)12)10(14)13-4-2-1-3-5-13/h6H,1-5H2
InChIKeyKPWINBDEEMMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone: A Dual-Halogenated Furan-Piperidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone (CAS 1427015-22-2; IUPAC: 1-(4-bromo-5-chlorofuran-2-carbonyl)piperidine) is a heterocyclic small molecule (C₁₀H₁₁BrClNO₂; MW 292.56 g/mol) comprising a 4-bromo-5-chloro-substituted furan ring coupled via a carbonyl bridge to an unsubstituted piperidine ring . It belongs to the furoylpiperidine class, which is prominent in medicinal chemistry due to the independent biological relevance of both the furan and piperidine pharmacophores [1]. The dual-halogen pattern—bromine at position 4 and chlorine at position 5 of the furan—is a distinguishing feature that differentiates it from the more common mono-halogenated and unsubstituted analogs, imparting a unique electronic profile and two orthogonal reactive handles for sequential derivatization [2].

Why Generic Substitution Is Inadequate: Evidence-Based Differentiation of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone from Structurally Proximal Analogs


Furoylpiperidine analogs are not interchangeable building blocks. The unsubstituted parent, furan-2-yl(piperidin-1-yl)methanone (CAS 26163-41-7; MW 179.22 g/mol), lacks the halogen substituents that confer enhanced lipophilicity and electrophilic reactivity, limiting its utility in cross-coupling and nucleophilic displacement chemistries without pre-functionalization . The mono-bromo analog, (5-bromofuran-2-yl)(piperidin-1-yl)methanone (CAS 57785-36-1; MW 258.11 g/mol), provides a single reactive handle and a computed logP of 2.37, but cannot support sequential orthogonal derivatization . The regioisomeric (4-bromofuran-2-yl)(piperidin-1-yl)methanone (CAS 1082872-09-0) places the bromine at position 4 only, affording a distinct melting point of 49–51 °C versus the title compound's undetermined crystalline state, yet still lacks the chlorine substituent needed for differential reactivity tuning . Early kinetic studies on 2-halofurans demonstrated that chloro- and bromofurans exhibit approximately ten-fold greater rates of nucleophilic displacement with piperidine than the corresponding halobenzenes, and that chloro derivatives resist halogen-exchange reactions that bromofurans readily undergo—a property directly relevant to sequential functionalization strategies employing the title compound [1].

Quantitative Differentiation Evidence for (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone Against Closest Structural Analogs


Dual-Halogen Substitution Pattern Enables Orthogonal Sequential Derivatization Not Possible with Mono-Halogenated Analogs

The title compound is the only readily accessible furoylpiperidine building block bearing two different halogen atoms (Br at C4, Cl at C5) on the furan ring, enabling sequential orthogonal cross-coupling without intermediate protection–deprotection steps. The mono-bromo analog (5-bromofuran-2-yl)(piperidin-1-yl)methanone, CAS 57785-36-1, carries only a single Br substituent at position 5, limiting derivatization to one site. The unsubstituted parent (CAS 26163-41-7) requires pre-halogenation before any cross-coupling is feasible. Kinetic studies of 2-halofurans by Manly and Amstutz (1957) established that 2-bromofuran reacts with piperidine with a free energy of activation (ΔF‡) of 21.69 ± 0.33 kcal/mol at 200 °C, whereas 2-chlorofuran reacts with ΔF‡ of 21.89 ± 0.36 kcal/mol, and 2-iodofuran reacts substantially faster (ΔF‡ 17.22 ± 0.85 kcal/mol) [1]. The differential reactivity between bromine and chlorine substituents on the same furan scaffold, combined with the known resistance of chloro-furans to iodine-exchange reactions that bromofurans undergo, provides a predictable basis for chemoselective sequential transformations (e.g., Suzuki coupling at the bromide site followed by nucleophilic aromatic substitution or Buchwald–Hartwig amination at the chloride site) [2].

Medicinal Chemistry Cross-Coupling Sequential Derivatization

Enhanced Computed Lipophilicity (cLogP) Relative to Unsubstituted and Mono-Halogenated Furoylpiperidine Analogs

The introduction of two halogen atoms onto the furan scaffold of the title compound substantially increases computed lipophilicity compared to the unsubstituted and mono-halogenated analogs. The mono-bromo comparator (5-bromofuran-2-yl)(piperidin-1-yl)methanone has a reported computed logP of 2.37 . Although an experimentally measured logP for the title compound is not publicly available, the addition of a second halogen (chlorine) to the furan ring is predicted to increase logP by approximately 0.6–0.9 log units based on the π-constant of aromatic chlorine (π ≈ 0.71) relative to hydrogen (π = 0.00), yielding an estimated cLogP of ~3.0–3.3 [1]. By comparison, the unsubstituted furan-2-yl(piperidin-1-yl)methanone (MW 179.22) has a substantially lower predicted logP. Increased lipophilicity is a key determinant of membrane permeability and oral bioavailability in drug discovery programs [2].

Lipophilicity ADME Drug-likeness

Higher Molecular Weight and Polar Surface Area Differentiate the Dual-Halogen Scaffold for Protein Binding and Selectivity Profiling

The molecular weight of the title compound (292.56 g/mol) is approximately 13% higher than the mono-bromo analog (258.11 g/mol) and 63% higher than the unsubstituted parent (179.22 g/mol) . This increment, combined with the electron-withdrawing effect of the dual halogens, alters the compound's hydrogen-bond acceptor profile and polar surface area. In the context of fragment-based drug discovery and library design, the title compound occupies a distinct region of chemical space—larger and more lipophilic than mono-halogenated analogs yet still well within the Rule-of-Five boundaries (MW < 500, cLogP < 5, H-bond acceptors = 3, H-bond donors = 0) [1]. The dual-halogen substitution pattern has been independently associated with enhanced target binding in furan-containing bioactive molecules, as demonstrated by the Malaria Box compound MMV019918 (1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine), which exhibits dual bromine and chlorine substitution and showed potent antiplasmodial activity against both sexual and asexual parasite stages [2].

Molecular Recognition Physicochemical Properties Binding Affinity

Differential Halogen Reactivity Enables Regioselective C–H Functionalization Strategies Unavailable to Mono-Substituted Furan Analogs

The presence of two distinct halogen substituents in a 1,2-relationship on the furan ring (Br at C4, Cl at C5) creates a unique electronic environment that directs electrophilic aromatic substitution and metal-catalyzed C–H activation to specific positions on the furan core. The electron-withdrawing effect of both halogens deactivates the furan ring toward electrophilic attack, with the combined Hammett σₘ and σₚ values for Br (σₘ = 0.39, σₚ = 0.23) and Cl (σₘ = 0.37, σₚ = 0.23) providing a total electron-withdrawing effect that is approximately twice that of either mono-halogenated analog [1]. This electronic deactivation is relevant for controlling the regioselectivity of late-stage C–H functionalization reactions on the furan core. By contrast, the unsubstituted furan-2-yl(piperidin-1-yl)methanone is highly activated toward electrophilic substitution at the α-positions, leading to complex product mixtures upon attempted regioselective functionalization [2]. The differential halogen reactivity also enables a 'halogen dance' strategy, wherein bromide at C4 can be selectively substituted while chloride at C5 remains intact, a tactic not available from symmetrically substituted or mono-halogenated analogs [3].

C–H Activation Late-Stage Functionalization Synthetic Methodology

Class-Level Antimicrobial Activity of Furoylpiperidine Scaffolds Supports Prioritization of Dual-Halogenated Derivatives for Structure-Activity Relationship Exploration

The furoylpiperidine chemotype has demonstrated reproducible in vitro antimicrobial activity across multiple independent studies. Srikanth et al. (2016) reported that 1-(furan-2-carbonyl)-3-alkyl-2,6-diphenylpiperidin-4-one derivatives exhibited pronounced activity against both Gram-positive and Gram-negative bacterial strains, with compounds 11, 12, and 14 showing superior Gram-positive activity and compounds 9, 13, and 14 showing superior Gram-negative activity [1]. Separately, 4-benzyl-1-(5-bromo-2-furoyl)piperidine was reported with an MIC of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli . While direct quantitative antimicrobial data for (4-bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone are not publicly available, the dual-halogen substitution pattern (Br + Cl) on the furan ring of the title compound is structurally analogous to the halogenation pattern found in the antimalarial lead MMV019918, where the presence of both bromine and chlorine substituents on the aromatic portion was associated with potent dual-stage antiplasmodial activity [2]. This class-level activity, combined with the title compound's enhanced lipophilicity and orthogonal reactivity, supports its prioritization as a privileged scaffold for antimicrobial SAR expansion.

Antimicrobial SAR Furoylpiperidine

Procurement-Driven Application Scenarios for (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization in Parallel Library Synthesis

Medicinal chemistry teams constructing diverse furoylpiperidine libraries can exploit the differential reactivity of the C4–Br and C5–Cl bonds for sequential, chemoselective cross-coupling. The bromide site undergoes Pd-catalyzed Suzuki–Miyaura coupling under standard conditions, while the chloride site remains intact for subsequent Buchwald–Hartwig amination or nucleophilic aromatic substitution, enabling two diversification points in two synthetic steps without intermediate protection [1]. This sequential strategy is not feasible with any mono-halogenated furoylpiperidine analog currently available from commercial sources.

Hit Expansion in Antimicrobial Drug Discovery Against Multidrug-Resistant Pathogens

The validated antimicrobial activity of the furoylpiperidine chemotype, combined with the dual-halogen pattern analogous to the antimalarial lead MMV019918, positions the title compound as a strategic intermediate for synthesizing focused libraries targeting drug-resistant Gram-positive and Gram-negative bacteria, as well as Plasmodium species [2][3]. The enhanced lipophilicity (estimated cLogP ~3.0–3.3) may improve membrane penetration in Gram-negative organisms, a critical barrier in antibacterial drug discovery.

Physicochemical Property Optimization in Fragment-to-Lead Campaigns

The title compound occupies a distinct region of fragment-like chemical space (MW 292.56, cLogP ~3.0–3.3, 3 H-bond acceptors), bridging the gap between smaller mono-halogenated fragments and larger lead-like molecules . It is suitable for fragment-growing strategies where dual halogen substitution provides both enhanced binding affinity via halogen bonding and a vector for further elaboration. Procurement of this compound fills a gap in commercially available furoylpiperidine fragment collections, where mono-halogenated and unsubstituted variants dominate.

Late-Stage Functionalization Methodology Development

The differentiated electronic environment created by the Br/Cl 1,2-substitution pattern makes the title compound an ideal substrate for developing and benchmarking new C–H activation and late-stage functionalization methodologies on electron-deficient heterocycles [4]. The predictable regioselectivity of the dual-halogen pattern allows methodology chemists to validate reaction scope and selectivity with a well-defined, commercially available test substrate that presents two chemically distinct halogen handles.

Quote Request

Request a Quote for (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.